2-Aminobenzothiazole-6-carboxylic acid hydrochloride
Overview
Description
2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 18330-76-2 . It has a molecular weight of 230.67 and its linear formula is C8H7ClN2O2S .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride, has been a topic of interest in recent years . One method involves a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support .Molecular Structure Analysis
The molecular structure of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is represented by the linear formula C8H7ClN2O2S .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . For instance, a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leads to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles .Physical And Chemical Properties Analysis
2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a solid substance . and is typically stored at normal temperatures .Scientific Research Applications
One specific field where this compound is used is in the synthesis of biologically active derivatives of 2-aminobenzothiazole . This compound plays a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .
The methods of application or experimental procedures involve both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
The outcomes obtained from these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
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Chemical Synthesis
- This compound is used in the chemical industry for the synthesis of various other compounds . It’s a key intermediate in the production of a wide range of chemicals .
- The methods of application involve both one-pot and multistep synthesis methods . The specific procedures and technical details would depend on the target compound being synthesized .
- The outcomes of these syntheses are new compounds that can have a variety of uses in different industries .
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Pharmaceutical Research
- 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is used in pharmaceutical research due to its diverse biological activities .
- It’s used in the design and synthesis of biologically active compounds . These compounds can then be tested for potential therapeutic effects .
- The methods of application involve standard laboratory techniques in medicinal chemistry and pharmacology .
- The outcomes of this research can lead to the development of new drugs and therapies .
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Ionophore Construction
- This compound is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions .
- The methods of application involve standard laboratory techniques in material science .
- The outcomes of this research can lead to the development of new methods for ion detection .
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Sorbent Production
- 2-Aminobenzothiazole-6-carboxylic acid hydrochloride bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .
- The methods of application involve standard laboratory techniques in material science .
- The outcomes of this research can lead to the development of new methods for heavy metal ion separation .
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Green Synthesis
- In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
- One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
- The outcomes of these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .
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Synthesis of Unusual 1,2,4-triazoles
- By heating the mercapto derivatives of benzothiazole in EtOH under reflux and subsequent condensation of the obtained 2-hydrazinobenzothiazole derivatives with oxadiazoles in dry pyridine, a series of unusual 1,2,4-triazoles based on benzothiazol-2-amine were synthesized .
- The methods of application involve standard laboratory techniques in organic chemistry .
- The outcomes of this research can lead to the development of new compounds with potential biological activities .
Safety And Hazards
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKWPETXSJOITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585560 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzothiazole-6-carboxylic acid hydrochloride | |
CAS RN |
18330-76-2 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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